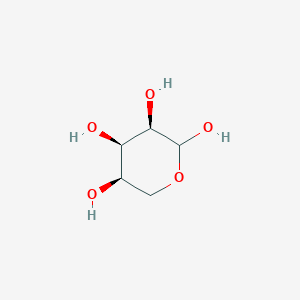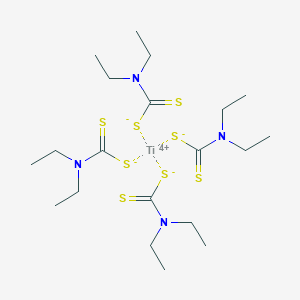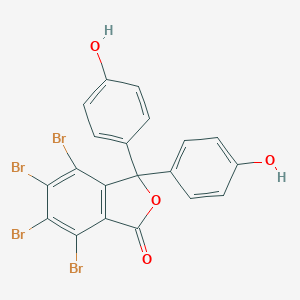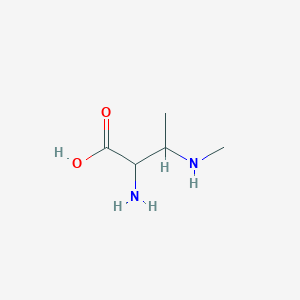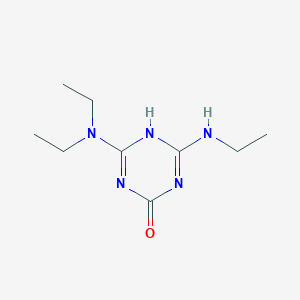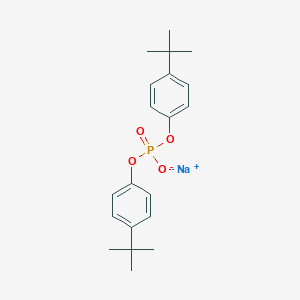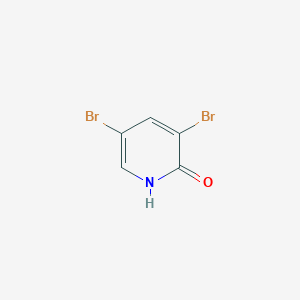
3,5-Dibromo-2-hydroxypyridine
Descripción general
Descripción
3,5-Dibromo-2-hydroxypyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H3Br2NO. It contains two bromine atoms and a hydroxyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of brominated pyridines, including 3,5-dibrominated derivatives, has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines have been developed, which are useful for the preparation of metal-complexing molecular rods . Although not directly synthesizing 3,5-dibromo-2-hydroxypyridine, these methods could potentially be adapted for its synthesis. Additionally, the preparation of various bromo-derivatives of 3-hydroxypyridine has been described, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of bromine atoms, which can significantly influence the reactivity and physical properties of the molecule. The crystal and molecular structures of related compounds, such as cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, have been determined, providing valuable information on the geometry and electronic structure of brominated cyclic compounds . These findings can be useful in predicting the structure of 3,5-dibromo-2-hydroxypyridine.
Chemical Reactions Analysis
The reactivity of bromine atoms in brominated pyridines is a key area of interest. For example, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine has been achieved by converting the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . This demonstrates the potential for functional group transformations in brominated pyridines. The reactivity of halogen atoms in 2,4-dihydroxypyridine derivatives has also been investigated, revealing that halogen atoms at certain positions can be selectively replaced . These studies provide a foundation for understanding the chemical behavior of 3,5-dibromo-2-hydroxypyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the presence of bromine atoms and other substituents. The crystal structure of 3-hydroxypyridine has been analyzed, which can shed light on the potential properties of its brominated derivatives . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the nature and position of the substituents. The study of bromo-derivatives of 3-hydroxypyridine provides methods for their preparation and describes some of their reactions, which can be indicative of the properties of 3,5-dibromo-2-hydroxypyridine .
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
3,5-Dibromo-2-hydroxypyridine is used in the synthesis of 3, 5-bis (2-indolyl) pyridine and 3- [(2-indolyl)-5-phenyl] pyridine derivatives . These reactions are typically Stille or Suzuki type reactions .
Application in Molecular Docking and Physicochemical Studies
3-Bromo-2-hydroxypyridine, a related compound, has been studied as a potential bromodomain inhibitor . The molecular structures of the compound have been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .
Application in Suzuki-Miyaura Coupling
3,5-Dibromo-2-hydroxypyridine is used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) using a palladium catalyst and a base .
Application in Synthesis of Pyridine Derivatives
3,5-Dibromo-2-hydroxypyridine can be used in the synthesis of various pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and functional materials .
Safety And Hazards
3,5-Dibromo-2-hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
3,5-dibromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRODWVHSZAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349077 | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxypyridine | |
CAS RN |
13472-81-6 | |
| Record name | 3,5-Dibromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




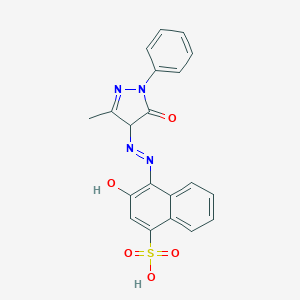
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)


